REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]1[C:9](=[O:10])[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1)(=O)[CH3:2].[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>O1CCCC1>[CH3:2][C:1]1[O:10][C:9]2[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]=2[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CN(CC1=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
762 mg
|
Type
|
reactant
|
Smiles
|
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was then purified on a Biotage Horizon® system (silica, gradient 30-55% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)CN(C2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |